Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an acetamido group, a difluorophenyl group, and an acrylate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate typically involves the reaction of 2,5-difluorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by the addition of acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate include:
- Methyl (E)-3-(2,5-difluorophenyl)acrylate
- Methyl (E)-2-acetamido-3-phenylacrylate
- Methyl (E)-2-acetamido-3-(4-fluorophenyl)acrylate
Uniqueness
The uniqueness of this compound lies in the presence of both the acetamido and difluorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11F2NO3 |
---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
methyl (Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11F2NO3/c1-7(16)15-11(12(17)18-2)6-8-5-9(13)3-4-10(8)14/h3-6H,1-2H3,(H,15,16)/b11-6- |
InChI Key |
YGGSFWSIESODGA-WDZFZDKYSA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C1=C(C=CC(=C1)F)F)/C(=O)OC |
Canonical SMILES |
CC(=O)NC(=CC1=C(C=CC(=C1)F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.